molecular formula C9H5ClFNO2 B13700025 5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one

5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one

Cat. No.: B13700025
M. Wt: 213.59 g/mol
InChI Key: SJNYFCFQCNCHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by the presence of a chlorine atom at the 5th position, a fluorine atom at the 6th position, and a hydroxyl group at the 3rd position on the quinoline ring. The quinoline ring system is known for its wide range of biological activities and is a core structure in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-chloro-6-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired quinoline derivative. The reaction typically requires heating and may be carried out in a solvent such as ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-chloro-6-fluoroquinoline-2,3-dione.

    Reduction: Formation of 5-chloro-6-fluoro-3-hydroxy-1,2-dihydroquinoline.

    Substitution: Formation of derivatives with substituted functional groups at the 5th and 6th positions.

Scientific Research Applications

5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to a biological response. For example, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-fluoroquinoline: Lacks the hydroxyl group at the 3rd position.

    6-Fluoro-3-hydroxyquinolin-2(1H)-one: Lacks the chlorine atom at the 5th position.

    5-Chloro-3-hydroxyquinolin-2(1H)-one: Lacks the fluorine atom at the 6th position.

Uniqueness

5-Chloro-6-fluoro-3-hydroxyquinolin-2(1H)-one is unique due to the presence of both chlorine and fluorine atoms, as well as the hydroxyl group on the quinoline ring. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H5ClFNO2

Molecular Weight

213.59 g/mol

IUPAC Name

5-chloro-6-fluoro-3-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H5ClFNO2/c10-8-4-3-7(13)9(14)12-6(4)2-1-5(8)11/h1-3,13H,(H,12,14)

InChI Key

SJNYFCFQCNCHDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)C(=C2)O)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.